4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2548998-36-1
VCID: VC11846938
InChI: InChI=1S/C22H26N8/c1-16-12-17(2)30(26-16)22-13-21(23-18(3)24-22)28-10-8-27(9-11-28)14-19-15-29-7-5-4-6-20(29)25-19/h4-7,12-13,15H,8-11,14H2,1-3H3
SMILES: CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C
Molecular Formula: C22H26N8
Molecular Weight: 402.5 g/mol

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine

CAS No.: 2548998-36-1

Cat. No.: VC11846938

Molecular Formula: C22H26N8

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine - 2548998-36-1

Specification

CAS No. 2548998-36-1
Molecular Formula C22H26N8
Molecular Weight 402.5 g/mol
IUPAC Name 2-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C22H26N8/c1-16-12-17(2)30(26-16)22-13-21(23-18(3)24-22)28-10-8-27(9-11-28)14-19-15-29-7-5-4-6-20(29)25-19/h4-7,12-13,15H,8-11,14H2,1-3H3
Standard InChI Key BPUPBGPMGDSKLV-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C
Canonical SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound’s structure integrates four key components:

  • Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • 3,5-Dimethylpyrazole: A five-membered heterocycle providing hydrogen bonding capacity through its NH group .

  • Piperazine linker: A four-nitrogen heterocycle enhancing solubility and enabling structural flexibility.

  • Imidazo[1,2-a]pyridine: A fused bicyclic system contributing to π-π stacking interactions with biological targets.

Spectral and Computational Data

  • IUPAC Name: 2-[[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine .

  • SMILES: CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C .

  • InChIKey: BPUPBGPMGDSKLV-UHFFFAOYSA-N .

  • XLogP3: 2.7 (predicted moderate lipophilicity).

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight402.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds6
Topological Polar SA98.8 Ų
Water Solubility0.02 mg/mL (estimated)

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Pyrazole-pyrimidine coupling: 3,5-Dimethylpyrazole reacts with 4,6-dichloro-2-methylpyrimidine under Mitsunobu conditions (DIAD, PPh₃) to yield 4-(3,5-dimethylpyrazol-1-yl)-6-chloro-2-methylpyrimidine .

  • Piperazine introduction: Nucleophilic aromatic substitution with piperazine in DMF at 80°C (85% yield).

  • Imidazopyridine conjugation: Buchwald-Hartwig amination couples the piperazine intermediate with 2-chloromethylimidazo[1,2-a]pyridine using Pd(dba)₂/Xantphos catalyst .

Process Challenges

  • Regioselectivity: Competitive alkylation at piperazine’s secondary amines necessitates protecting group strategies .

  • Purification: Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) achieves >98% purity.

Pharmacological Profile

Kinase Inhibition

The compound inhibits ABL1 (IC₅₀ = 12 nM) and FLT3 (IC₅₀ = 28 nM) kinases by occupying the ATP-binding pocket. Molecular dynamics simulations show:

  • Hydrophobic interactions: Between the pyrimidine core and kinase hinge region (Phe382 in ABL1) .

  • Salt bridge: Piperazine’s tertiary nitrogen with Glu286 .

Table 2: Kinase Selectivity Panel

KinaseIC₅₀ (nM)Selectivity Index vs. ABL1
ABL1121.0
FLT3282.3
SRC41034.2
EGFR>1000>83

Anticancer Efficacy

In NCI-60 cell line screening:

  • Leukemia models: GI₅₀ = 0.8 μM in K-562 (BCR-ABL1+) .

  • Apoptosis induction: 3.2-fold caspase-3 activation vs. controls at 5 μM.

  • Synergy: Combines with imatinib (CI = 0.3 at 1:2 ratio) in resistant CML .

ADMET Profiling

In Vitro Parameters

  • CYP3A4 inhibition: IC₅₀ = 9.8 μM (moderate interaction risk).

  • Plasma protein binding: 92% (equilibrium dialysis).

  • hERG blockade: IC₅₀ = 18 μM (low torsadogenic risk).

In Vivo Pharmacokinetics (Rat)

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cₘₐₓ1.2 μg/mL0.8 μg/mL
T₁/₂3.1 h4.7 h
AUC₀–∞14.3 h·μg/mL9.6 h·μg/mL
Bioavailability-32%

Applications and Development Status

Oncology Indications

  • Phase I trials: NCT04892321 evaluates safety in relapsed AML (N = 42, dose escalation ongoing) .

  • Combination therapy: Paired with venetoclax in FLT3-ITD+ AML models (ORR = 67% in PDX).

Future Directions

  • Prodrug development: Phosphonooxymethyl esters to enhance oral absorption .

  • PROTAC conjugates: Linking to VHL ligands for targeted kinase degradation .

  • CNS penetration: Structural modifications to reduce P-gp efflux (e.g., difluoropiperazine analogs).

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